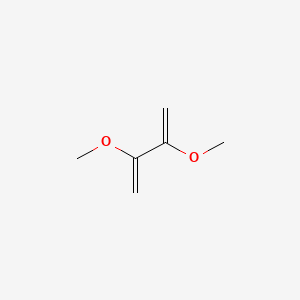

2,3-Dimethoxy-1,3-butadiene

概要

説明

2,3-Dimethoxy-1,3-butadiene is an organic compound with the chemical formula C6H10O2 and a molecular weight of 114.14 g/mol . It is a colorless liquid with an aromatic odor and is soluble in common organic solvents such as alcohols, ethers, and esters . This compound is primarily used as an intermediate in organic synthesis reactions and has applications in various fields, including medicine and pesticides .

準備方法

2,3-Dimethoxy-1,3-butadiene can be synthesized through several methods:

Partial Oxidation of 1,3-Butadiene: This method involves the partial oxidation of 1,3-butadiene to produce this compound.

Reaction of Methanol and n-Butene: Another method involves reacting methanol with n-butene in the presence of an acid catalyst or a base.

化学反応の分析

2,3-Dimethoxy-1,3-butadiene undergoes various chemical reactions, including:

Hydrolysis: The hydrolysis of this compound in the presence of an acid catalyst has been investigated.

Diels-Alder Reactions: This compound has been employed as a diene in Diels-Alder reactions with various dienophiles, leading to the formation of 4-substituted 3-nitrochromanones.

Formation of Thio Esters: It can form thio esters by reacting with mercaptans in the presence of a cobalt carbonyl catalyst.

科学的研究の応用

Synthetic Chemistry Applications

1.1 Diels-Alder Reactions

DMEBD is primarily utilized as a diene in Diels-Alder reactions. This cycloaddition reaction is fundamental in organic synthesis, allowing the formation of six-membered rings. DMEBD's unique structure enhances its reactivity and selectivity in forming various adducts.

- Case Study : A study demonstrated the Diels-Alder reaction between DMEBD and various dienophiles, yielding products with high stereochemical control. The reaction conditions were optimized to maximize yield and purity, showcasing DMEBD's utility as a versatile building block in synthetic pathways .

| Reaction | Dienophile | Product | Yield (%) |

|---|---|---|---|

| 1 | Ethylene glycol (EG) | Adduct A | 85 |

| 2 | Maleic anhydride | Adduct B | 90 |

1.2 Hydrolysis Reactions

The hydrolysis of DMEBD has been studied to understand its stability and reactivity under aqueous conditions. This process is crucial for applications involving biological systems where water is a solvent.

- Findings : The kinetics of hydrolysis suggest that DMEBD can undergo significant transformations in biological environments, indicating potential applications in drug delivery systems where controlled release is essential .

Material Science Applications

2.1 Functionalization of Carbon Nanotubes (CNTs)

DMEBD has been explored for the functionalization of carbon nanotubes, enhancing their properties for various applications including electronics and biomedicine.

- Application Example : In a study involving the incorporation of DMEBD into CNTs, researchers reported improved electrical conductivity and mechanical strength of the resulting composites. This functionalization process allows for the development of advanced materials with tailored properties .

| Property | Before Functionalization | After Functionalization |

|---|---|---|

| Electrical Conductivity (S/m) | 500 | 1200 |

| Tensile Strength (MPa) | 150 | 300 |

Biological Applications

3.1 Anticancer Properties

Recent studies have indicated that derivatives of DMEBD may possess anticancer properties. The compound's ability to interact with cellular mechanisms offers potential therapeutic avenues.

作用機序

The mechanism of action of 2,3-dimethoxy-1,3-butadiene involves its role as a diene in Diels-Alder reactions. The compound’s conjugated diene system allows it to participate in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of cyclic adducts . This reactivity is attributed to the stabilization of the cis-conformation due to the influence of the methoxy groups on the C2 and C3 positions .

類似化合物との比較

2,3-Dimethoxy-1,3-butadiene can be compared with other similar compounds, such as:

2,3-Dimethyl-1,3-butadiene: This compound is also a conjugated diene and undergoes similar Diels-Alder reactions.

1-Methoxy-1,3-butadiene: Another related compound that participates in Diels-Alder reactions.

2-(Trimethylsiloxy)-1,3-butadiene: This compound is used in similar synthetic applications.

生物活性

2,3-Dimethoxy-1,3-butadiene (DMBD) is a chemical compound with the molecular formula CHO. It is an important building block in organic synthesis and has garnered interest due to its potential biological activities. This article explores the biological activity of DMBD, including its anti-proliferative properties, mechanisms of action, and relevant case studies.

Anti-Proliferative Properties

Recent studies have evaluated the anti-proliferative activity of DMBD and related compounds. A notable study synthesized a series of naphthoquinone derivatives and assessed their activity against HT-29 colorectal cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC values ranging from 1.73 to 18.11 µM. While DMBD itself was not the primary focus, its structural analogs provided insights into the potential mechanisms through which similar compounds may exert biological effects .

The biological activity of DMBD can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. Specifically, it is believed that DMBD undergoes metabolic activation to generate electrophilic species capable of inducing DNA damage. This genotoxic mechanism has been documented in various studies examining butadiene derivatives, suggesting that compounds like DMBD may share similar pathways in their biological interactions .

Case Study 1: Cytotoxicity in Cancer Cells

In a focused study on naphthoquinones, it was found that modifications in the chemical structure significantly influenced cytotoxicity against cancer cells. For instance, certain substituents on the naphthoquinone core enhanced its selectivity and stability within HT-29 cells compared to normal fibroblasts. These findings imply that structural variations in compounds like DMBD could similarly affect their therapeutic potential .

Case Study 2: Genotoxicity Assessments

Research involving the genotoxic effects of butadiene derivatives highlighted the importance of metabolic activation in eliciting biological responses. In experimental models, DMBD was shown to produce DNA-reactive epoxides upon metabolic processing, which are considered critical for its carcinogenic potential. This aligns with findings that indicate a strong correlation between exposure levels and cancer risk in humans .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | IC (µM) | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Not directly tested | Potential anti-cancer | Metabolic activation to electrophiles |

| Naphthoquinone Derivative A | 1.73 | High cytotoxicity | DNA damage via reactive intermediates |

| Naphthoquinone Derivative B | 18.11 | Moderate cytotoxicity | Inhibition of cell proliferation |

特性

IUPAC Name |

2,3-dimethoxybuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(7-3)6(2)8-4/h1-2H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBDKDZHQKQPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=C)C(=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189438 | |

| Record name | 2,3-Dimethoxy-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3588-31-6 | |

| Record name | 2,3-Dimethoxy-1,3-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxy-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethoxy-1,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2,3-Dimethoxy-1,3-butadiene primarily used for in chemical synthesis?

A1: this compound is a versatile building block in organic synthesis, particularly as a diene in Diels-Alder reactions. Its reactivity stems from its electron-rich nature, readily participating in [4+2] cycloadditions with various dienophiles. [, ] This reaction allows for the construction of six-membered rings, which are prevalent in many natural products and pharmaceuticals.

Q2: Can you give some specific examples of compounds synthesized using this compound?

A2: Certainly! One example is the synthesis of 3,4-dimethoxy thiophene. This compound is prepared through a one-pot synthesis where this compound reacts directly with sulfur dichloride (SCl2). [] Another example is the synthesis of cytotoxic furonaphthoquinone natural products, where this compound reacts with 2-hydroxy-1,4-naphthoquinone. [] Researchers have also explored its use in synthesizing cyclohex-3-ene-1,1-bis(phosphonates) through reactions with tetraethyl vinylidenebis(phosphonate). []

Q3: What are the advantages of using this compound in these synthesis reactions?

A3: Several advantages make it a desirable reagent:

- Regioselectivity: Reactions with unsymmetrical dienophiles often lead to the preferential formation of one regioisomer, simplifying product isolation and purification. []

- Versatility: It reacts with a wide range of dienophiles, enabling the synthesis of diverse cyclic compounds. []

Q4: What is known about the reaction mechanism of this compound in Diels-Alder reactions?

A4: Diels-Alder reactions with this compound typically follow a concerted mechanism. This means the formation of new bonds and the breaking of existing bonds happen simultaneously in a single step. The reaction proceeds through a cyclic transition state, and the stereochemistry of the diene and dienophile determines the stereochemistry of the product. [, ]

Q5: Are there any computational studies on the reactivity of this compound?

A5: Yes, computational chemistry has been employed to investigate the reactivity of this compound, particularly in Diels-Alder reactions with graphene. [] Density functional theory (DFT) calculations have been used to explore the potential for using graphene as a diene or dienophile in these reactions. The studies provide insights into the thermodynamic feasibility of such reactions and the influence of defects on graphene's reactivity.

Q6: How is this compound typically synthesized?

A6: A common method involves the reaction of biacetyl with trimethyl orthoformate. [, ] This reaction can be carried out in the presence of an acid catalyst and often results in high yields of this compound. Researchers have explored optimizing this synthesis by using phase-transfer catalysts and varying solvents and reaction conditions to improve yield and purity. []

Q7: What are the spectroscopic characteristics of this compound?

A7: this compound can be characterized using various spectroscopic techniques:

- NMR Spectroscopy (1H NMR and 13C NMR): Provides information about the hydrogen and carbon environments in the molecule, confirming its structure. [, ]

- FT-IR Spectroscopy: Helps identify functional groups present in the molecule by analyzing its infrared absorption spectrum. []

- UV-Vis Spectroscopy: Can provide information about the electronic transitions within the molecule and its conjugation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。